![molecular formula C20H22N2O2 B5057365 diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5057365.png)
diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime
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Description
Diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime is a chemical compound that is derived from oximes and diphenylmethanone . Oximes are a class of compounds in medicinal chemistry known for their applications as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . Diphenylmethanone, also known as benzophenone, is a widely used building block in organic chemistry .
Synthesis Analysis
The synthesis of oximes like diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime can be achieved through the Beckmann rearrangement . This process involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . The use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime can be represented by the formula C13H11NO . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The key chemical reaction involving oximes like diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime is the Beckmann rearrangement . This reaction results in either amides or nitriles, depending on the starting material . The rearrangement of the oxime to the amide is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat .Mechanism of Action
The mechanism of action for the formation of oximes involves several steps . Initially, the nitrogen adds to the carbonyl carbon, followed by proton transfer . Then, the lone pair of nitrogen displaces the hydroxide in an elimination reaction, and finally, the nitrogen is deprotonated by base to give the oxime . In the Beckmann rearrangement step, the oxime oxygen is protonated by acid . This leads to the formation of OH2+, which is a much better leaving group than OH . The key step is the rearrangement, where the C-C bond breaks, migrating to the nitrogen, forming a new C-N bond and displacing the water as a leaving group .
Future Directions
The future directions for research on diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime could involve exploring its potential applications in medicinal chemistry, given the known applications of oximes . Further studies could also investigate its synthesis, properties, and potential uses in more detail.
properties
IUPAC Name |
(benzhydrylideneamino) N-cyclohexylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(21-18-14-8-3-9-15-18)24-22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQZBFABJCYPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(benzhydrylideneamino) N-cyclohexylcarbamate |
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